molecular formula C10H18O B1671775 Eucalyptol CAS No. 470-82-6

Eucalyptol

Cat. No. B1671775
CAS RN: 470-82-6
M. Wt: 154.25 g/mol
InChI Key: WEEGYLXZBRQIMU-UHFFFAOYSA-N
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Description

Eucalyptol, also known as cineole, is a monoterpenoid and a colorless liquid . It is a bicyclic ether with a fresh camphor-like odor and a spicy, cooling taste . It is insoluble in water but miscible with organic solvents . Eucalyptol makes up about 70–90% of eucalyptus oil .


Synthesis Analysis

Eucalyptol is naturally produced and is the dominant portion of Eucalyptus globulus oil . It has been used as a solvent for the synthesis of O, S, N-heterocycles . The use of eucalyptol in a series of coupling reactions has been highlighted, showing that it can be a good alternative to build heterocycles that contain oxygen, sulfur, and nitrogen .


Molecular Structure Analysis

The molecular formula of Eucalyptol is C10H18O . It consists of a cyclohexane ring with an ether functional group and a methyl group at the one-position .


Chemical Reactions Analysis

Eucalyptol forms crystalline adducts with hydrohalic acids, o-cresol, resorcinol, and phosphoric acid. Formation of these adducts is useful for purification . It has been used in a series of coupling reactions to form O, S, N-heterocycles .


Physical And Chemical Properties Analysis

Eucalyptol has a molar mass of 154.249 g/mol and a density of 0.9225 g/cm3 . Its melting point is 2.9 °C and boiling point is 176–177 °C .

Scientific Research Applications

1. Effects on Respiratory Tract Immunity and Immune Function

Eucalyptol, the major constituent of eucalyptus oil, demonstrates potential in improving respiratory immune function. A study found that rational use of eucalyptus oil containing eucalyptol can enhance the immune function of the respiratory tract. However, high doses could have damaging effects, particularly on CD8 cells, B cells, NK cells, and IgA levels (Shao et al., 2020).

2. Potential in Lung Repair and Treatment of COPD

Eucalyptol has shown promising results in promoting lung repair in mice models of cigarette smoke-induced emphysema, suggesting its potential as a therapeutic agent in chronic obstructive pulmonary disease (COPD) treatment (Kennedy-Feitosa et al., 2019).

3. Impact on Central Neuron Activity

Eucalyptol can influence the activity of central neurons, as demonstrated in studies involving snail neurons. It induces hyperexcitability and epileptiform activity by inhibiting potassium channels, suggesting a complex interaction with neural pathways (Zeraatpisheh & Vatanparast, 2015).

4. Role in Chronic Diseases

Eucalyptol has been observed to have anti-inflammatory and antioxidant effects in various chronic diseases, including respiratory, cardiovascular, and neurodegenerative diseases. Its ability to regulate inflammatory cytokines and oxidative stress makes it a potential candidate for treating chronic conditions (Seol & Kim, 2016).

5. Eucalyptol as a Carrier for Drug Delivery

Eucalyptol's ability to cross the blood-brain barrier opens up possibilities for its use as a carrier in drug delivery systems, particularly for targeting the brain. Its physicochemical characteristics enhance its potential in this area (Seol & Kim, 2016).

6. Mitigation of Cigarette Smoke-Induced Lung Injury

Eucalyptolhas shown effectiveness in mitigating lung injury caused by cigarette smoke exposure. Studies indicate its potential in reducing inflammatory cell infiltrate and suppressing key gene expressions related to lung injury (Yu et al., 2018).

7. Cardiac Muscle Activity Modulation

Research suggests that eucalyptol can influence cardiac muscle activity, potentially acting as a calcium channel blocker. This effect was observed in isolated myocardium of rats, indicating its potential role in cardiovascular pharmacology (Soares et al., 2005).

8. Microencapsulation for Extended Release

Eucalyptol's volatility and chemical instability pose challenges in therapeutic applications. However, microencapsulation using supercritical carbon dioxide (scCO2) can achieve extended release and enhance its bioactivity, offering a solution to these challenges (Akolade et al., 2019).

9. Effectiveness in Dementia Symptom Mitigation

A pilot study on the effect of eucalyptol aroma on dementia patients in nursing homes showed significant improvement in symptoms, suggesting its potential use in elder care and dementia treatment (Goto et al., 2019).

10. Antinociceptive Effects

Eucalyptol has demonstrated antinociceptive effects in models of acute and neuropathic orofacial pain in rodents. This finding points to its potential as a clinically relevant aid in the treatment of orofacial pain (Melo Junior et al., 2017).

11. Insecticidal Properties

Eucalyptol's efficacy against house and blow flies has been studied, indicating its potential as a bio-insecticide. This application could provide a natural alternative for pest control (Sukontason et al., 2004).

12. Anxiolytic and Antidepressant Effects

A study investigating eucalyptol's effects on anxiety and depression in rat models found it might produce anxiolytic effects by acting at the benzodiazepine site on the GABA A receptor. However, no significant effects were observed on behavioral despair (Ceremuga et al., 2017).

13. Safety and Pharmacological Profile

Eucalyptol's safety and pharmacological profile have been thoroughly reviewed, confirming its approval by the US FDA for use in food preparations and highlighting the importance of maintaining safe levels in various applications (Bhowal & Gopal, 2015)

Future Directions

Eucalyptol has potential uses in the fabrication of greener organic solar cells and electronics due to its reduced toxicities and lower overall carbon emissions than standard processing solvents . It also has potential commercial applications to counteract the limitations of synthetic antioxidants .

properties

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane
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InChI

InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3
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InChI Key

WEEGYLXZBRQIMU-UHFFFAOYSA-N
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Canonical SMILES

CC1(C2CCC(O1)(CC2)C)C
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Molecular Formula

C10H18O
Record name 1,8-CINEOL
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DSSTOX Substance ID

DTXSID4020616
Record name 1,8-Cineol
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Molecular Weight

154.25 g/mol
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Physical Description

1,8-cineol is a colorless liquid with a camphor-like odor. Spicy cooling taste. (NTP, 1992), Colorless liquid; [Merck Index], Colorless mobile liquid; camphor like aroma
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Boiling Point

349 to 351 °F at 760 mmHg (NTP, 1992), 176 °C, Specific gravity: 0.921-0.923 at 25 °C/25 °C; BP: 176-177 °C
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Flash Point

49 °C (120 °F) - closed cup
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Solubility

Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), In water, 3.50X10+3 mg/L at 21 °C, Miscible with ether, alcohol, chloroform, glacial acetic acid, and fixed or volatile oils, Soluble in alcohols, most fixed oils, glycerin, propylene glycol; 1:5 in 60% alcohol, Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, Insoluble in water; miscible in oils, soluble (in ethanol)
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Density

0.921 to 0.923 (NTP, 1992), 0.9267 g/cu cm at 20 °C, 0.921-0.924
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Vapor Pressure

1.9 [mmHg], 1.90 mm Hg at 25 °C
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Product Name

Eucalyptol

Color/Form

Colorless liquid or oil, Colorless mobile liquid, Colorless essential oil, Colorless liquid

CAS RN

470-82-6
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Melting Point

34.7 °F (NTP, 1992), 1.5 °C
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Synthesis routes and methods I

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
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Synthesis routes and methods II

Procedure details

Crystalline anhydrous hydroquinone (19.5 g) was added to a 1 cm diameter jacketed glass chromatography column filled with heptane. The heptane was then drained to the level of the top of the packed hydroquinone, cold acetone poured into the jacket to chill the column contents below -10° C., and Unitene-D (20 g) added. The column contents were then eluted with heptane (about 250 ml) with continued chilling over 2 hours. This removed most of the undesirable components of the feed. The jacket was then drained of coolant and the column warmed to room temperature. Continued elution with heptane provided a solution of 1.8-cineole (1.8 g) of 92.8% purity (solvent-free basis). This represents a 50% yield of 1,8-cineole present in the feedstock mixture.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Citations

For This Compound
31,600
Citations
UR Juergens, T Engelen, K Racké, M Stöber… - Pulmonary …, 2004 - Elsevier
BACKGROUND:: The therapeutic value of secretolytic agents in COPD and asthma is still disputed. For this reason, in a preclinical study we aimed to test the potential anti-inflammatory …
Number of citations: 283 www.sciencedirect.com
GH Seol, KY Kim - Drug discovery from mother nature, 2016 - Springer
… eucalyptol have been studied in several cell and animal models as well as in patients with chronic diseases. Furthermore, eucalyptol … various biological activities of eucalyptol such as its …
Number of citations: 101 link.springer.com
UR Juergens, U Dethlefsen, G Steinkamp… - Respiratory …, 2003 - Elsevier
Airway hypersecretion is mediated by increased release of inflammatory mediators and can be improved by inhibition of mediator production. We have recently reported that 1.8-cineol (…
Number of citations: 629 www.sciencedirect.com
FA Santos, RM Silva, AR Campos, RP De Araujo… - Food and Chemical …, 2004 - Elsevier
The monoterpene oxide, 1,8-cineole (cineole, eucalyptol) was examined for its possible influence on the acute phase of trinitrobenzene sulfonic acid (TNBS)-induced colitis in rats. The …
Number of citations: 201 www.sciencedirect.com
DM Galan, NE Ezeudu, J Garcia… - Journal of essential …, 2020 - Taylor & Francis
… eucalyptol, summarize the pharmacology of eucalyptol in respiratory conditions, describe clinical trial data that has been generated by studying eucalyptol … the use of EOE or eucalyptol. …
Number of citations: 42 www.tandfonline.com
JA Klocke, MV Darlington, MF Balandrin - Journal of chemical ecology, 1987 - Springer
The mosquito feeding and ovipositional repellency of the major monoterpenoid present in the volatile oil ofHemizonia fitchii (Asteraceae), ie, 1,8-cineole, was investigated. Although 1,8-…
Number of citations: 201 link.springer.com
W Mączka, A Duda-Madej, A Górny, M Grabarczyk… - Molecules, 2021 - mdpi.com
… of a literature review on the antimicrobial activity of eucalyptol. … : eucalyptol (1,8-cineole). 1,8-Cineole (1,3,3-trimethyl-2-oxabicyclo[2.2.2]acetate) (Figure 1), also known as eucalyptol, is …
Number of citations: 46 www.mdpi.com
M Bhowal, M Gopal - J. Pharm. Sci, 2015 - researchgate.net
Purpose: Eucalyptol is a colourless liquid and occurs as natural organic compound being used in food preparations. This study aims to summarize the literature reporting on the …
Number of citations: 81 www.researchgate.net
G Clark - Perfumer & Flavorist, 2000 - cabdirect.org
… Abstract : The chemical characteristics (classification, synonyms, physical data, solubility, stability), natural plant sources, history of use, production, and substitutes and analogues of …
Number of citations: 21 www.cabdirect.org
LJ Juergens, K Racké, I Tuleta, M Stoeber… - Synergy, 2017 - Elsevier
… Real-time breath gas analysis for pharmacokinetics: monitoring exhaled breath by on-line protontransfer-reaction mass spectrometry after ingestion of eucalyptol-containing capsules …
Number of citations: 48 www.sciencedirect.com

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